molecular formula C15H17N3O B2690678 N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]but-2-ynamide CAS No. 2411307-44-1

N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]but-2-ynamide

Cat. No.: B2690678
CAS No.: 2411307-44-1
M. Wt: 255.321
InChI Key: IBVVLKPBQBTJGB-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .


Synthesis Analysis

The usual synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives .


Molecular Structure Analysis

The benzimidazole core is planar and it is often part of larger, more complex molecules . The exact structure would depend on the specific substituents attached to the benzimidazole core .


Chemical Reactions Analysis

Benzimidazole compounds can participate in a variety of chemical reactions, particularly those involving electrophilic substitution at the benzene ring or nucleophilic substitution at the imidazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific benzimidazole derivative would depend on its exact structure. In general, benzimidazoles are relatively stable compounds .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target. Some benzimidazole derivatives have been found to have antiparasitic, antimicrobial, and antioxidant activity .

Safety and Hazards

The safety and hazards associated with a specific benzimidazole derivative would depend on its exact structure. Some benzimidazole derivatives are used as pharmaceuticals and would be subject to rigorous safety testing .

Future Directions

The benzimidazole scaffold continues to be a focus of medicinal chemistry research, with new derivatives being synthesized and tested for various biological activities .

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-4-7-13(19)18-14(10(2)3)15-16-11-8-5-6-9-12(11)17-15/h5-6,8-10,14H,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVVLKPBQBTJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C1=NC2=CC=CC=C2N1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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